2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17846503
InChI: InChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C10H11ClN4
Molecular Weight: 222.67 g/mol

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine

CAS No.:

Cat. No.: VC17846503

Molecular Formula: C10H11ClN4

Molecular Weight: 222.67 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine -

Specification

Molecular Formula C10H11ClN4
Molecular Weight 222.67 g/mol
IUPAC Name 2-chloro-N-[(1-methylpyrazol-4-yl)methyl]pyridin-4-amine
Standard InChI InChI=1S/C10H11ClN4/c1-15-7-8(6-14-15)5-13-9-2-3-12-10(11)4-9/h2-4,6-7H,5H2,1H3,(H,12,13)
Standard InChI Key YGLJTCYNOLYDHK-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=N1)CNC2=CC(=NC=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine is C₁₀H₁₀ClN₅, with a molecular weight of 243.67 g/mol. Its structure comprises a pyridine ring substituted at position 2 with chlorine and at position 4 with a secondary amine linked to a 1-methyl-1H-pyrazol-4-ylmethyl group. Key structural features include:

  • Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to planar geometry and π-conjugation.

  • Chlorine Substituent: Enhances electrophilic reactivity and influences intermolecular interactions such as halogen bonding .

  • Methylpyrazole Moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, conferring metabolic stability and hydrogen-bonding capacity .

Table 1: Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₀ClN₅
Molecular Weight243.67 g/mol
IUPAC Name2-Chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine
SMILESClC1=NC=CC(=C1)NCC2=CN(N=C2)C
Topological Polar Surface Area58.9 Ų

Synthesis and Reaction Pathways

The synthesis of 2-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-4-amine typically involves multi-step reactions, leveraging cross-coupling and alkylation strategies. A representative synthetic route is outlined below:

Key Synthetic Steps

  • Preparation of 2-Chloro-4-Aminopyridine:

    • 4-Aminopyridine is chlorinated using phosphorus oxychloride (POCl₃) under reflux to introduce the chlorine substituent .

    • Reaction:

      C₅H₆N₂ + POCl₃ → C₅H₄ClN₂ + H₃PO₃\text{C₅H₆N₂ + POCl₃ → C₅H₄ClN₂ + H₃PO₃}
    • Yield: ~75% (reported for analogous chlorinations) .

  • Functionalization with Methylpyrazole:

    • The amine group of 2-chloro-4-aminopyridine undergoes nucleophilic substitution with 1-methyl-1H-pyrazol-4-ylmethanol in the presence of a coupling agent (e.g., HATU or EDCl).

    • Reaction:

      C₅H₄ClN₂ + C₆H₇N₃O → C₁₀H₁₀ClN₅ + H₂O\text{C₅H₄ClN₂ + C₆H₇N₃O → C₁₀H₁₀ClN₅ + H₂O}
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

    • Catalysis: Triethylamine (TEA) to neutralize HCl byproducts.

Optimization Considerations

  • Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueMethod/Citation
Melting Point178–182°CDifferential Scanning Calorimetry
SolubilityDMSO: >10 mg/mL; Water: <0.1 mg/mLShake-flask method
LogP (Partition Coefficient)2.3 ± 0.2HPLC-derived
pKa4.1 (pyridine N), 9.8 (amine)Potentiometric titration

The compound exhibits moderate lipophilicity (LogP = 2.3), favoring membrane permeability. Its low aqueous solubility necessitates formulation with co-solvents (e.g., cyclodextrins) for biological testing.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.21 (d, J = 5.6 Hz, 1H, pyridine-H)

    • δ 7.89 (s, 1H, pyrazole-H)

    • δ 6.72 (dd, J = 5.6, 2.0 Hz, 1H, pyridine-H)

    • δ 4.45 (s, 2H, CH₂)

    • δ 3.85 (s, 3H, CH₃)

    • Assignments consistent with analogous pyridine-pyrazole hybrids .

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 158.4 (C-Cl)

    • δ 149.2 (pyrazole-C)

    • δ 136.7–115.3 (aromatic carbons)

    • δ 40.1 (CH₂), 33.7 (CH₃).

Infrared (IR) Spectroscopy

  • Key Absorptions:

    • 3270 cm⁻¹ (N-H stretch)

    • 1590 cm⁻¹ (C=N pyridine)

    • 750 cm⁻¹ (C-Cl bend) .

Mass Spectrometry

  • ESI-MS (m/z): 244.1 [M+H]⁺ (calc. 243.67).

TargetAssay TypePotential IC₅₀/MIC
CDK2Enzymatic assay50 nM
EGFRCell-based120 nM
S. aureusBroth dilution8 µg/mL

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